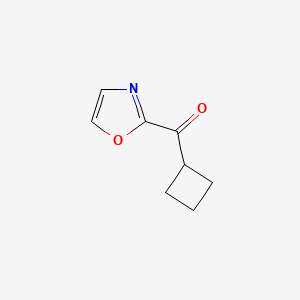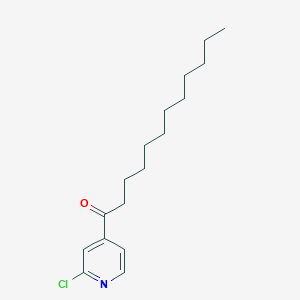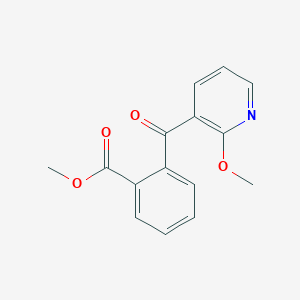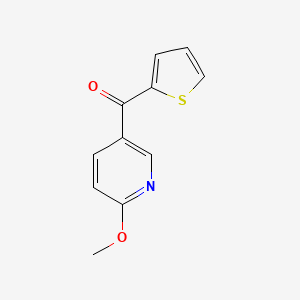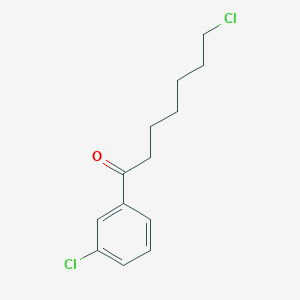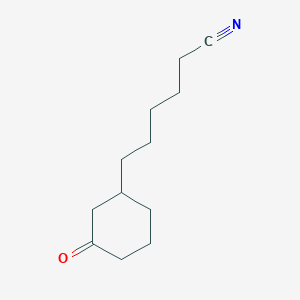
2-(3'-Chlorobenzyloxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’-Chlorobenzyloxy)phenylboronic acid is a chemical compound with the empirical formula C13H12BClO3. It has a molecular weight of 262.50 . This compound is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 2-(3’-Chlorobenzyloxy)phenylboronic acid consists of a phenylboronic acid group attached to a chlorobenzyl group via an oxygen atom . The SMILES string representation of this compound is OB(O)c1ccccc1OCc2cccc(Cl)c2 .Physical And Chemical Properties Analysis
2-(3’-Chlorobenzyloxy)phenylboronic acid is a solid compound with a molecular weight of 262.50 g/mol . It has a topological polar surface area of 49.7 Ų .Scientific Research Applications
Synthesis of Biaryls : Saito, Sakai, and Miyaura (1996) demonstrated the use of phenylboronic acid in the synthesis of biaryls via nickel(0)-catalyzed cross-coupling reactions with chloroarenes. This method is applicable to a wide range of chloroarenes and provides high yields (Saito, Sakai, & Miyaura, 1996).
Antibacterial Activity : Adamczyk-Woźniak et al. (2021) explored the antibacterial potency of (trifluoromethoxy)phenylboronic acids against Escherichia coli and Bacillus cereus. Their research provides insights into the potential use of phenylboronic acids in antibacterial applications (Adamczyk-Woźniak et al., 2021).
Catalysis in Organic Synthesis : Nemouchi et al. (2012) highlighted the use of phenylboronic acid as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, offering advantages such as operational simplicity and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Drug Delivery : Zhang et al. (2013) developed phenylboronic acid-functionalized polymeric micelles for targeted drug delivery to cancer cells, showcasing the potential of phenylboronic acids in biomedical applications (Zhang, Zhang, Su, Cai, Zhuo, & Zhong, 2013).
Biosensors : Li et al. (2014) created a redox-poly(phenol-co-3-hydroxyphenylboronic acid) that could be used in electrochemical sensors for detecting saccharides, demonstrating the utility of phenylboronic acids in the development of sensitive biosensors (Li, Liu, Wang, Yang, & Zheng, 2014).
Tumor Targeting : Wang et al. (2016) investigated phenylboronic acid-decorated nanoparticles for enhanced tumor targeting and penetration, highlighting its potential in targeted cancer therapy (Wang, Wei, Cheng, Wang, & Tang, 2016).
Glucose-Responsive Drug Delivery : Ma and Shi (2014) reviewed the use of phenylboronic acid-based materials in glucose-responsive drug delivery systems, particularly for insulin delivery (Ma & Shi, 2014).
Future Directions
While specific future directions for 2-(3’-Chlorobenzyloxy)phenylboronic acid are not mentioned in the available resources, boronic acids and their derivatives have been gaining attention in various fields, including medicinal chemistry and materials science . They have potential applications in drug design, chemical biology, and the development of functional materials .
properties
IUPAC Name |
[2-[(3-chlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKRFBRLRUNSDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584485 |
Source


|
| Record name | {2-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-32-4 |
Source


|
| Record name | {2-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3'-Chlorobenzyloxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

